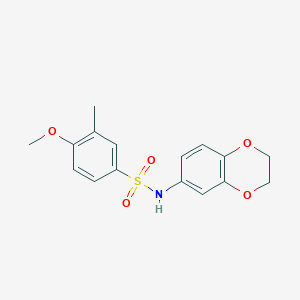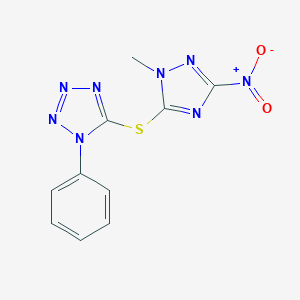![molecular formula C15H13NO3S B263368 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. The compound has also been found to have antibacterial and antifungal properties, which could be useful in the treatment of infectious diseases. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate the compound's mechanism of action in more detail to better understand how it exerts its effects. Another direction is to explore the compound's potential therapeutic applications in more depth, including its efficacy and safety in preclinical and clinical studies. Additionally, future research could focus on developing new derivatives of the compound with improved solubility and potency for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been reported in the literature. The method involves the reaction of 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one with 2-thiopheneacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.
Propiedades
Nombre del producto |
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C15H13NO3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-3-(2-oxo-2-thiophen-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C15H13NO3S/c1-16-12-5-3-2-4-11(12)15(19,14(16)18)8-13(17)10-6-7-20-9-10/h2-7,9,19H,8H2,1H3 |
Clave InChI |
CMWLMCGZOFXZIN-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)



![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)



![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)




![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)